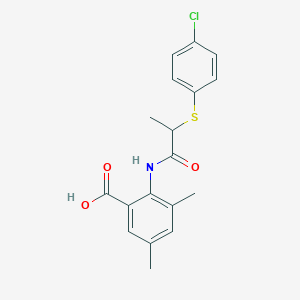![molecular formula C13H24N2O2 B6354443 t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate CAS No. 1560342-76-8](/img/structure/B6354443.png)
t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of cyclopenta[c]pyridine . The cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products .
Synthesis Analysis
A diastereoselective synthesis strategy has been reported for the production of an octahydro-1H-cyclopenta[c]pyridine skeleton . This involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Molecular Structure Analysis
The molecular structure of cyclopenta[c]pyridine derivatives includes a pyridine ring . Some of these compounds have a cyclopenta[c]pyridine skeleton .Chemical Reactions Analysis
The synthesis of cyclopenta[c]pyridine derivatives involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Scientific Research Applications
Heterocyclic Compounds in Organic Synthesis and Drug Development
Heterocyclic compounds, such as pyridines and pyrimidines, serve as crucial building blocks in the synthesis of a wide range of organic molecules, owing to their versatile chemical properties and biological activities. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and dyes.
Chemical Synthesis and Catalysis
The chemistry of pyridine derivatives, including their synthesis, properties, and applications in forming metal complexes and catalysis, has been extensively studied. Such compounds are known for their spectroscopic properties, structures, and biological activities, making them valuable in various chemical reactions and as catalysts in organic synthesis (Boča, Jameson, & Linert, 2011).
Drug Synthesis
Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, are noted for their applications in drug synthesis. These compounds exhibit a range of biological activities, making them significant in medicinal chemistry and drug development efforts (Li et al., 2019).
Biocatalyst Inhibition
Understanding the inhibition effects of carboxylic acids on biocatalysts highlights the importance of carboxylic acid derivatives in biotechnological applications. Research in this area is crucial for designing more robust microbial strains for industrial processes (Jarboe, Royce, & Liu, 2013).
Environmental and Analytical Applications
The study of microbial metabolism of heterocyclic compounds, including pyridine and its derivatives, under various conditions, illustrates their environmental significance. Understanding these metabolic pathways is essential for bioremediation strategies and environmental sustainability (Kaiser, Feng, & Bollag, 1996).
Future Directions
properties
IUPAC Name |
tert-butyl 6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCLQZXASSWTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
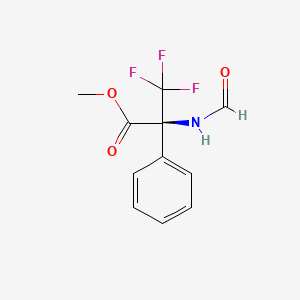

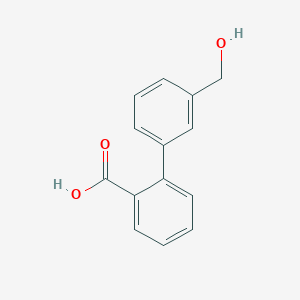
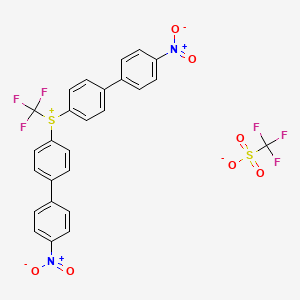
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
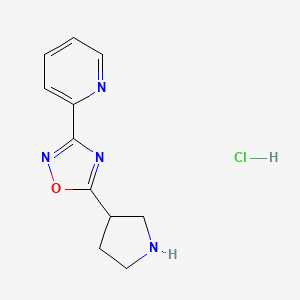

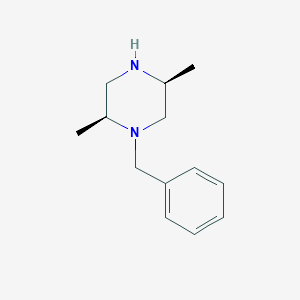

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)

